molecular formula C18H20N2O3S B15020254 O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate

O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate

Cat. No.: B15020254
M. Wt: 344.4 g/mol
InChI Key: ZVDCZWMAZOOZLH-UHFFFAOYSA-N
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Description

O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate is a compound that belongs to the class of carbamates and thiocarbamates. These compounds are known for their diverse applications, particularly in the field of enzyme inhibition. This specific compound has been studied for its potential as an acetylcholinesterase inhibitor, which makes it relevant in the context of neurodegenerative diseases like Alzheimer’s .

Preparation Methods

The synthesis of O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate typically involves the reaction of 4-ethoxyaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with dimethylcarbamothioyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate undergoes various chemical reactions, including:

Scientific Research Applications

O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate has been extensively studied for its potential as an acetylcholinesterase inhibitor. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s. Additionally, its ability to inhibit butyrylcholinesterase has been noted, which could have implications in various biochemical pathways . The compound’s mild cytotoxicity and satisfactory selectivity indexes qualify it for further optimization in drug development .

Mechanism of Action

The mechanism of action of O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate involves the inhibition of acetylcholinesterase and butyrylcholinesterase. It acts as a non-covalent inhibitor, interacting with the peripheral anionic sites of these enzymes. This interaction prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

O-[4-[(4-ethoxyphenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C18H20N2O3S/c1-4-22-15-11-7-14(8-12-15)19-17(21)13-5-9-16(10-6-13)23-18(24)20(2)3/h5-12H,4H2,1-3H3,(H,19,21)

InChI Key

ZVDCZWMAZOOZLH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=S)N(C)C

Origin of Product

United States

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